Rauwolscine

Overview

Description

Mechanism of Action

Target of Action

Rauwolscine, also known as isoyohimbine or alpha-yohimbine, is an alkaloid found in various species within the genera Rauvolfia and Corynanthe . It acts predominantly as an α2-adrenergic receptor antagonist . It has also been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist .

Mode of Action

This compound blocks presynaptic alpha-2 adrenergic receptors . Its action on peripheral blood vessels resembles that of reserpine, though it is weaker and of short duration . This compound’s peripheral autonomic nervous system effect is to increase parasympathetic (cholinergic) and decrease sympathetic (adrenergic) activity .

Biochemical Pathways

This compound’s interaction with the α2-adrenergic receptor and 5-HT receptors affects various biochemical pathways. For instance, it can inhibit 5-hydroxytryptamine-induced contraction of large coronary arteries of calf through blockade of 5 HT2 receptors . It also has partial agonist properties for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors .

Result of Action

This compound’s action as an α2-adrenergic receptor antagonist can aid in fat burning . It also shares the same aphrodisiac and mood-elevating effects as yohimbine .

Biochemical Analysis

Biochemical Properties

Rauwolscine acts as a selective α2-adrenergic receptor antagonist . It interacts with enzymes, proteins, and other biomolecules in the body. For instance, it has been structurally modified to yield a series of arylamine carboxamide derivatives, which were investigated as potential molecular probes for the localization and structural characterization of α2-adrenergic receptors .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to significantly attenuate lipopolysaccharide (LPS)-mediated inflammatory markers expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to α2-adrenergic receptors, blocking their function . This blockade can lead to increased levels of norepinephrine, epinephrine, and dopamine, and decreased levels of serotonin . This chemical shift adds to the stimulant effect of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Many dietary supplement products with this compound have been found to contain additional (sometimes hidden) stimulants, and their cumulative effects can be dangerous . This can lead to more serious adverse events than single ingredients themselves .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving female pigs, treatment with a selective α2-AR agonist markedly reduced the relaxations evoked by electrical field stimulation at all frequencies tested. This inhibitory effect was completely antagonized by the α2-AR antagonist this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways . The precise metabolic fate of this compound has not been fully determined .

Preparation Methods

Rauwolscine can be extracted from the bark, stem, and leaves of Rauwolfia species. The extraction process involves a precipitation method with alternate steps of acidification and alkalization, along with the use of specific organic solvents . This method yields a higher quantity and purity of this compound compared to other processes . Additionally, a process for extracting and purifying this compound from Rauwolfia plants involves percolating dried leaves multiple times with an organic solvent, followed by acidification and purification steps .

Chemical Reactions Analysis

Rauwolscine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Rauwolscine has been the subject of considerable scientific research due to its pharmacological properties. It is used in:

Chemistry: As a reference compound in studies involving adrenergic receptors.

Biology: To study the effects of alpha-2-adrenergic receptor antagonism.

Industry: Used in the formulation of dietary supplements for weight loss and performance enhancement.

Comparison with Similar Compounds

Rauwolscine is structurally similar to yohimbine, another alkaloid found in the yohimbe plant . Both compounds act as alpha-2-adrenergic receptor antagonists and have similar stimulant and aphrodisiac properties . this compound is considered to be more potent and may have additional benefits . Other similar compounds include ajmalicine, corynanthine, and spegatrine .

This compound’s uniqueness lies in its higher potency and broader range of receptor interactions compared to yohimbine .

Biological Activity

Rauwolscine, also known as α-Yohimbine, is an indolealkylamine alkaloid derived from the bark of the Pausinystalia yohimbe tree and Rauwolfia root. It has garnered attention for its pharmacological properties, particularly as an α2-adrenergic receptor antagonist. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on physical performance, and potential therapeutic applications.

This compound primarily acts as a selective antagonist of α2-adrenergic receptors, which play a crucial role in the regulation of neurotransmitter release and vascular tone. The compound exhibits high affinity for human α2A, α2B, and α2C adrenoceptors with Ki values of 3.5 nM, 4.6 nM, and 0.6 nM, respectively . Additionally, it has been shown to act as a partial agonist at 5-HT1A receptors . This dual activity may contribute to its sympathomimetic effects, enhancing catecholamine release and potentially influencing metabolic processes.

Effects on Physical Performance

Recent studies have investigated the ergogenic potential of this compound in athletic performance. A notable study assessed the impact of acute this compound supplementation on repeated sprint performance in healthy male participants. Key findings include:

- No Enhancement in Performance : Despite expectations that this compound would improve anaerobic performance metrics such as peak power and mean power during Wingate tests, no significant enhancements were observed .

- Increased Lactate Levels : Participants exhibited significantly higher blood lactate levels post-exercise when supplemented with this compound compared to placebo (p=0.037), suggesting increased reliance on glycolytic energy pathways without corresponding performance benefits .

- Heart Rate and Perceived Exertion : Heart rate (HR) and rate of perceived exertion (RPE) remained unchanged across trials, indicating that while this compound may stimulate metabolic activity, it does not alter subjective exertion or cardiac response during high-intensity exercise .

Therapeutic Applications

This compound's biological activity has implications for various therapeutic applications:

- Weight Management : Due to its ability to enhance lipolysis through adrenergic stimulation, this compound is often marketed as a fat-burning supplement. It may aid in weight management by increasing metabolic rate and promoting fat oxidation .

- Sexual Health : Traditionally used in folk medicine to enhance libido and combat erectile dysfunction, this compound's action on adrenergic receptors may support these claims by improving blood flow and nerve signaling .

- Anxiety and Depression : The compound's interaction with serotonin receptors suggests potential applications in managing anxiety and depressive disorders, although further clinical research is necessary to establish efficacy and safety .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other alkaloids such as Yohimbine and Corynanthine but differs in receptor selectivity:

| Compound | α1-Adrenergic pA2 | α2-Adrenergic pA2 | Notes |

|---|---|---|---|

| Corynanthine | 6.5–7.4 | 4–6 | Selective for α1 receptors |

| This compound | 5–7 | 7.5–8.5 | Selective for α2 receptors |

| Yohimbine | 5–7 | 7–9 | Non-selective but widely studied |

Case Studies

- Athletic Performance Study : A study involving twelve male athletes found that acute supplementation with this compound did not enhance repeated sprint performance despite increased lactate levels post-exercise. This highlights the need for further investigation into its practical applications in sports nutrition .

- Psychological Effects : Anecdotal evidence suggests that this compound may aid in reducing anxiety symptoms; however, rigorous clinical trials are required to substantiate these claims.

Properties

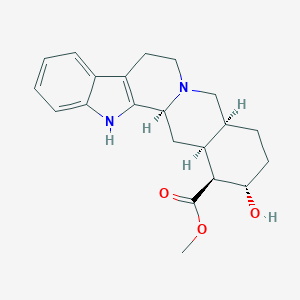

IUPAC Name |

methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-DIRVCLHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045608 | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-03-3, 182509-57-5 | |

| Record name | Rauwolscine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Yohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rauwolscine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-YOHIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.